molecular formula C9H16FNO3 B1491465 2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid CAS No. 2098132-60-4

2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid

Cat. No. B1491465
CAS RN: 2098132-60-4
M. Wt: 205.23 g/mol
InChI Key: YZAIMSGQMWHUJQ-UHFFFAOYSA-N
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Description

2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid (2-FEHPA) is an organic compound used in various scientific research applications. It is a derivative of acetic acid, with a fluorine atom replacing the hydrogen atom of the carboxylic acid group. It has a wide range of applications in biochemistry and physiology, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Piperidin-Ols and Their Acrylates : A study demonstrated the synthesis of (4-hydroxypiperidin-1-yl)tetra- and -octafluorochalcones, which yielded 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols. These compounds are promising as monomers for fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).

  • Vinylfluoro Group as an Acetonyl Cation Equivalent : A novel synthesis approach was explored where an acid-catalyzed hydrolysis of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate led to pipecolic acid derivatives. This study highlights the versatility of the vinylfluoro group under acidic conditions (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

  • Fluoroacetylation of Indoles for Synthesis of Fluoromethyl Indol-3-yl Ketones : Research showed an efficient protocol for fluoroacetylation of indoles using fluorinated acetic acids. This method is significant for synthesizing diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions (Yao, Ren, Wang, & Guan, 2016).

  • Synthesis of New α-Amino-β-hydroxy Six-Membered Heterocyclic Phosphonic Acids : This research focused on the synthesis of 2-hydroxy-4-heterocyclic phosphonic acids from ketones. The compounds synthesized include (4-amino-3-hydroxypiperidin-4-yl)-, (4-amino-3-hydroxytetrahydro-2H-pyran-4-yl)-, and (1-amino-2-hydroxycyclohexyl)phosphonic acids (Louaisil, Rabasso, & Fadel, 2009).

Specific Chemical Applications

  • Use in Fluoropolymers : A scientific opinion by EFSA assessed the safety of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, used as a polymer production aid in the manufacture of fluoropolymers, highlighting its application in food contact materials (Flavourings, 2014).

  • Fluorophore Development for Biomedical Analysis : The synthesis of 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, offers strong fluorescence in various pH ranges and is stable against light and heat. It shows potential as a fluorescent labeling reagent in biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

  • Automated Synthesis of Oligoribonucleotides : A new 2'-hydroxyl protecting group, 2-hydroxyisophthalate formaldehyde acetal (HIFA), was developed for RNA oligomer synthesis. This compound demonstrates potential in the automated synthesis of oligoribonucleotides (Rastogi & Usher, 1995).

  • Indoloketopiperazine Derivatives Synthesis : Research on the synthesis of indoloketopiperazine derivatives through a three-component Ugi reaction using 2-(3-chloro-2-formyl-1H-indol-1-yl) acetic acid highlights the compound's utility in creating novel pharmaceutical agents (Ghandi, Zarezadeh, & Taheri, 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the available literature. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used .

properties

IUPAC Name

2-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c10-3-1-7-5-11(6-9(13)14)4-2-8(7)12/h7-8,12H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAIMSGQMWHUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid
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2-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)acetic acid

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